Cas no 1241222-61-6 (N-[1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-2-benzoxazolamine)
![N-[1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-2-benzoxazolamine structure](https://ja.kuujia.com/scimg/cas/1241222-61-6x500.png)
N-[1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-2-benzoxazolamine 化学的及び物理的性質
名前と識別子
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- N-[1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-2-benzoxazolamine
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- インチ: 1S/C14H16N4O/c1-9(11-8-15-18(3)10(11)2)16-14-17-12-6-4-5-7-13(12)19-14/h4-9H,1-3H3,(H,16,17)
- InChIKey: QRPHYMWRIORBDL-UHFFFAOYSA-N
- ほほえんだ: O1C2=CC=CC=C2N=C1NC(C1=C(C)N(C)N=C1)C
じっけんとくせい
- 密度みつど: 1.27±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- ふってん: 418.5±47.0 °C(Predicted)
- 酸性度係数(pKa): 2.62±0.10(Predicted)
N-[1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-2-benzoxazolamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-385082-1.0g |
N-[1-(1,5-dimethyl-1H-pyrazol-4-yl)ethyl]-1,3-benzoxazol-2-amine |
1241222-61-6 | 1.0g |
$0.0 | 2023-03-02 |
N-[1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-2-benzoxazolamine 関連文献
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
-
Jeroen Peters,Alice Cardall,Willem Haasnoot Analyst, 2014,139, 3968-3976
-
Ahmad A. Awad,Afshin Houshang,Randy K. Dumas Nanoscale, 2017,9, 1285-1291
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Yu-Qi Gao,Yi Hou,Liming Zhu,Guzhou Chen,Dongyang Xu,Sheng-Yong Zhang,Yupeng He RSC Adv., 2019,9, 29005-29009
-
Qin Wu,Qinqin Cheng,Siming Yuan,Junchao Qian,Kai Zhong,Yinfeng Qian,Yangzhong Liu Chem. Sci., 2015,6, 6607-6613
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
J. Spencer Braithwaite,C. Richard A. Catlow,John H. Harding,Julian D. Gale Phys. Chem. Chem. Phys., 2000,2, 3841-3846
-
Agnese Piovesan,Tim Van De Looverbosch,Pieter Verboven,Clement Achille,Cesar Parra Cabrera,Elodie Boller,Yin Cheng,Rob Ameloot,Bart Nicolai Lab Chip, 2020,20, 2403-2411
-
J. T. A. Gilmour,N. Gaston Phys. Chem. Chem. Phys., 2020,22, 4051-4058
N-[1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-2-benzoxazolamineに関する追加情報
N-[1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-2-benzoxazolamine: A Comprehensive Overview
The compound N-[1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-2-benzoxazolamine, identified by the CAS number 1241222-61-6, is a fascinating molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of benzoxazolamines, which are derivatives of benzoxazole with an amine group attached. The structure of this molecule combines a benzoxazole ring system with a pyrazole moiety, making it a unique example of heterocyclic chemistry.
The synthesis of N-[1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-2-benzoxazolamine involves a series of well-established organic reactions. The benzoxazole core is typically formed through the condensation of o-aminothiophenol or similar compounds with aldehydes or ketones under specific conditions. The pyrazole ring, on the other hand, is synthesized via the Paal-Knorr reaction, which involves the cyclization of 1,3-diketones or related compounds in the presence of ammonia or ammonium salts. The final coupling of these two heterocyclic systems is achieved through nucleophilic substitution or other suitable methods, ensuring the formation of the desired product.
Recent studies have highlighted the potential of N-[1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-2-benzoxazolamine in the field of drug discovery. Researchers have explored its activity as a potential anti-inflammatory and antioxidant agent. In vitro assays have demonstrated that this compound exhibits significant inhibitory effects on pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its potential use in treating inflammatory diseases. Furthermore, its antioxidant properties have been evaluated using various radical scavenging assays, revealing its ability to neutralize reactive oxygen species (ROS), which are implicated in oxidative stress-related disorders.
In addition to its pharmacological applications, N-[1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-2-benzoxazolamine has also been investigated for its role in catalysis. The molecule's ability to act as a ligand in transition metal complexes has been explored in organometallic chemistry. Recent findings indicate that it can coordinate with metals such as copper and iron, forming stable complexes that exhibit catalytic activity in reactions like oxidation and cycloaddition processes. These findings open new avenues for its application in green chemistry and sustainable chemical synthesis.
The structural versatility of N-[1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-2-benzoxazolamine makes it an attractive candidate for further modification and functionalization. By introducing additional substituents or altering the existing ones, chemists can potentially enhance its bioavailability, selectivity, and efficacy in therapeutic applications. For instance, modifying the pyrazole ring with electron-donating or withdrawing groups could influence its interaction with biological targets such as receptors or enzymes.
From a synthetic perspective, the development of more efficient and environmentally friendly routes for synthesizing N-[1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-2-benzoxazolamine remains an area of active research. Green chemistry principles are increasingly being incorporated into organic synthesis to minimize waste and reduce environmental impact. Techniques such as microwave-assisted synthesis and continuous flow chemistry are being explored to optimize the production process of this compound.
In conclusion, N-[1-(1,5-Dimethyl-1H-pyrazol-4-yl)ethyl]-2-benzoxazolamine, with its unique structure and diverse functional groups, represents a promising molecule with applications spanning drug discovery, catalysis, and materials science. As research continues to uncover its potential uses and properties, this compound is likely to play an increasingly important role in both academic and industrial settings.
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